molecular formula C22H28N2O4 B14132249 Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol

Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol

Cat. No.: B14132249
M. Wt: 384.5 g/mol
InChI Key: LFRDQVMJPQDWTM-UHFFFAOYSA-N
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Description

Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of quinoline and quinuclidine, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol involves multiple steps, starting with the preparation of the quinoline and quinuclidine precursors. These precursors are then subjected to a series of reactions, including alkylation, reduction, and cyclization, to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield quinuclidine derivatives .

Mechanism of Action

The mechanism of action of acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol lies in its specific combination of quinoline and quinuclidine structures, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2.C2H4O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H3,(H,3,4)

InChI Key

LFRDQVMJPQDWTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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